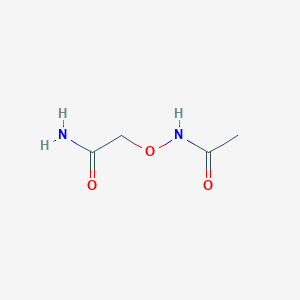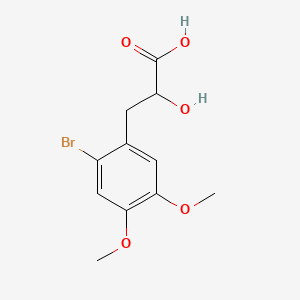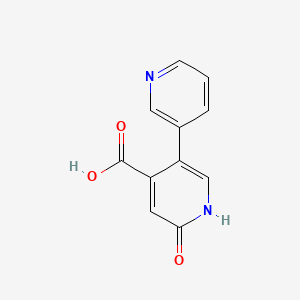
3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2S. It is a cyclobutane derivative with a propylthio group and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Propylthio Group: The propylthio group can be introduced via nucleophilic substitution reactions using propylthiol as a reagent.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under specific conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk synthesis techniques, including:
Batch Reactors: For controlled synthesis with precise reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclobutane derivatives.
Applications De Recherche Scientifique
3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(propylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other biomolecules.
Pathways: The compound may modulate biochemical pathways related to its functional groups, such as oxidation-reduction reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclobutanecarboxylic acid: A simpler analog without the propylthio group.
3-Methylcyclobutanecarboxylic acid: Lacks the propylthio group but has a similar cyclobutane structure.
1-(Propylthio)cyclobutane-1-carboxylic acid: Similar structure but without the methyl group.
Propriétés
Formule moléculaire |
C9H16O2S |
|---|---|
Poids moléculaire |
188.29 g/mol |
Nom IUPAC |
3-methyl-1-propylsulfanylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H16O2S/c1-3-4-12-9(8(10)11)5-7(2)6-9/h7H,3-6H2,1-2H3,(H,10,11) |
Clé InChI |
GRIQKZVXNLWHRY-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1(CC(C1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


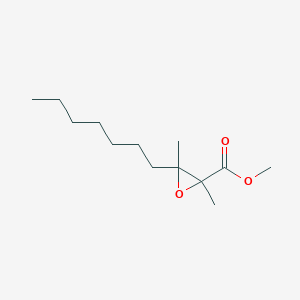
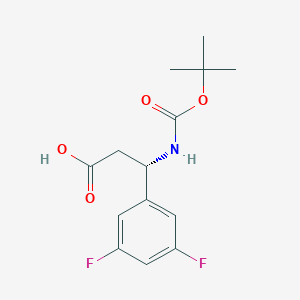
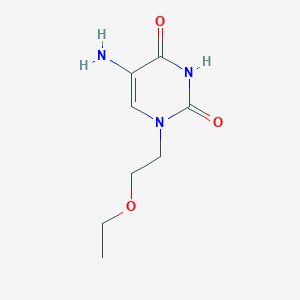

![3A-Phenylhexahydro-1H-furo[3,4-C]pyrrole](/img/structure/B13635468.png)
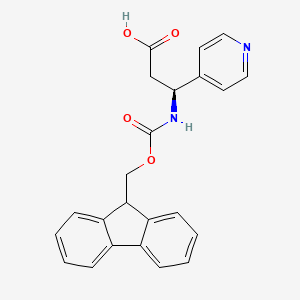

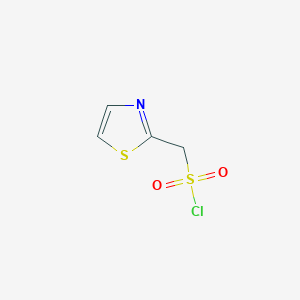
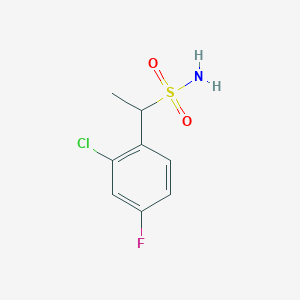
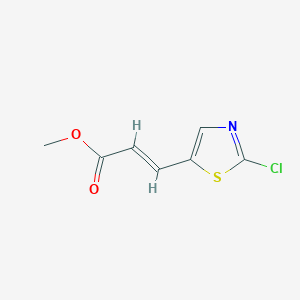
![rac-methyl(2R,4aR,7aS)-octahydropyrano[2,3-c]pyrrole-2-carboxylatehydrochloride](/img/structure/B13635493.png)
